MAO B Binding: meta-Substitution Steric Effects
Structure-activity relationship (SAR) studies on benzylamine analogues demonstrate that the position of ring substitution fundamentally alters binding affinity to monoamine oxidase B (MAO B). For meta-substituted benzylamine analogues, including the meta-tert-butyl derivative, binding affinity decreases as the van der Waals volume (Vw) of the substituent increases, with no correlation observed with hydrophobicity (π) values [1]. In contrast, para-substituted benzylamine analogues show increased binding affinity to MAO B as the hydrophobicity of the substituent increases, with only a small negative contribution from van der Waals volume [2]. This positional divergence indicates that the meta-tert-butyl compound occupies a sterically constrained region of the MAO B active site, whereas para-substituted analogues bind in a hydrophobic milieu with fewer steric restrictions [3].
Para: hydrophobicity-driven affinity increase
| Evidence Dimension | MAO B binding affinity correlation with substituent properties |
|---|---|
| Target Compound Data | Decreased binding affinity correlated with van der Waals volume of meta-substituent (tert-butyl Vw ≈ 40-50 ų); no correlation with hydrophobicity |
| Comparator Or Baseline | Para-substituted benzylamine analogues: Increased binding affinity correlated with hydrophobicity (π) of substituent |
| Quantified Difference | Opposite directional correlations: meta-substitution binding driven by steric constraints (Vw-dependent); para-substitution binding driven by hydrophobicity (π-dependent) |
| Conditions | Bovine liver mitochondrial monoamine oxidase B; benzylamine analogue SAR analysis |
Why This Matters
This positional SAR divergence means that meta-substituted (3-tert-butyl)phenyl)methanamine and para-substituted (4-tert-butyl)phenyl)methanamine are not interchangeable for MAO B-targeting studies; selection must align with the desired binding mode (sterically constrained vs. hydrophobic pocket).
- [1] NSTL Archive. Binding Affinity of para- and meta-Substituted Benzylamine Analogues to MAO B. Archive Document. View Source
- [2] Walker, M. C., & Edmondson, D. E. (1994). Structure-Activity Relationships in the Oxidation of Benzylamine Analogues by Bovine Liver Mitochondrial Monoamine Oxidase B. Bioorganic & Medicinal Chemistry. View Source
- [3] Evidence for Alternative Binding Modes in the Interaction of Benzylamine Analogues with Bovine Liver Monoamine Oxidase B. (2000). ScienceDirect. View Source
